3-amino-1-phenyl-1H-pyrazol-5-ol 3-amino-1-phenyl-1H-pyrazol-5-ol
Brand Name: Vulcanchem
CAS No.: 28710-97-6
VCID: VC21279687
InChI: InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
SMILES: C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol

3-amino-1-phenyl-1H-pyrazol-5-ol

CAS No.: 28710-97-6

Cat. No.: VC21279687

Molecular Formula: C9H9N3O

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-phenyl-1H-pyrazol-5-ol - 28710-97-6

Specification

CAS No. 28710-97-6
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
IUPAC Name 5-amino-2-phenyl-1H-pyrazol-3-one
Standard InChI InChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-6,11H,10H2
Standard InChI Key PVKNQGWSRAGMNM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=O)C=C(N2)N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C=C(N2)N

Introduction

Chemical Properties and Structure

Basic Information

3-Amino-1-phenyl-1H-pyrazol-5-ol is characterized by specific chemical parameters that define its identity and behavior in various chemical and biological systems. The table below summarizes the essential chemical information available for this compound:

PropertyValue
Molecular FormulaC9H9N3O
Molecular Weight175.18 g/mol
CAS Number90564-80-0
MDL NumberMFCD00236014
Storage Conditions2-8°C, dry, sealed, away from light

This compound requires specific storage conditions to maintain its stability, indicating potential sensitivity to environmental factors such as temperature, moisture, and light exposure .

Structural Features

The structural characteristics of 3-amino-1-phenyl-1H-pyrazol-5-ol contribute significantly to its chemical reactivity and biological activities. The compound possesses:

  • A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms), which serves as the foundation of its structure and contributes to its stability and reactivity patterns

  • An amino group (-NH2) at position 3, providing a nucleophilic site that can participate in various chemical reactions and interactions with biological targets

  • A phenyl group attached to the nitrogen at position 1, contributing to the compound's lipophilicity and potentially enhancing its ability to cross biological membranes

  • A hydroxyl group (-OH) at position 5, offering hydrogen bonding capabilities that may be crucial for specific biological interactions

The combination of these structural elements creates a molecule with multiple reactive sites, enabling diverse chemical transformations and interactions with biological targets. The presence of both hydrogen bond donors and acceptors, along with aromatic ring systems, provides a balanced profile of hydrophilic and lipophilic properties.

Synthesis Methods

Condensation Reactions

A common approach involves the condensation of phenylhydrazine with appropriate β-ketoesters or β-ketonitriles, followed by cyclization to form the pyrazole ring. This approach typically provides access to the basic pyrazole scaffold, which can then be further functionalized to introduce the amino and hydroxyl groups at the desired positions.

Modification of Existing Pyrazoles

Another approach might involve the modification of simpler pyrazole derivatives through sequential functionalization at the desired positions. This strategy often employs selective oxidation, reduction, or substitution reactions to transform existing functional groups or introduce new ones.

Purification Techniques

Purification of 3-amino-1-phenyl-1H-pyrazol-5-ol likely employs standard techniques for heterocyclic compounds, which are essential for obtaining the high-purity material required for pharmaceutical applications. These techniques might include:

  • Recrystallization from appropriate solvent systems to remove impurities and enhance crystal morphology

  • Column chromatography using suitable mobile phases to separate the target compound from reaction by-products

  • Potential use of preparative HPLC for higher purity requirements, particularly when the compound is intended for pharmaceutical research

Applications in Pharmaceutical Research

Role as a Chemical Intermediate

3-Amino-1-phenyl-1H-pyrazol-5-ol serves as a key intermediate in the synthesis of various heterocyclic compounds essential for pharmaceutical research and development . Its utility stems from several factors:

  • The presence of multiple functional groups that allow for selective modifications, enabling the creation of diverse chemical entities

  • The ability to serve as a scaffold for building more complex structures, providing a foundation for the development of compounds with specific pharmacological profiles

  • Potential to introduce specific pharmacophores needed for therapeutic activity, particularly those relevant to central nervous system function

The compound's versatility as a synthetic intermediate makes it valuable in the early stages of drug discovery, where the ability to generate diverse chemical libraries is crucial for identifying promising lead compounds.

Central Nervous System Drug Development

A primary application of 3-amino-1-phenyl-1H-pyrazol-5-ol lies in the development of drugs targeting central nervous system disorders . This application is particularly significant given the substantial unmet medical needs in neurological and psychiatric conditions.

Anticonvulsants

Derivatives of this compound may contribute to the development of medications used to manage epilepsy and other seizure disorders. The pyrazole scaffold has been implicated in several anticonvulsant drug classes, suggesting that 3-amino-1-phenyl-1H-pyrazol-5-ol may serve as a valuable starting point for creating new anticonvulsant agents. The specific structural features of this compound might enable interactions with ion channels or neurotransmitter systems involved in seizure generation and propagation.

Anxiolytics

The compound serves as an intermediate in the synthesis of anxiolytic agents , which are used to reduce anxiety and potentially treat conditions such as generalized anxiety disorder, panic disorder, and social anxiety disorder. The ability to modulate GABA-ergic neurotransmission, a common mechanism of action for anxiolytic drugs, may be facilitated by derivatives of 3-amino-1-phenyl-1H-pyrazol-5-ol.

Biological Activities

Enzyme Inhibition

Pyrazole derivatives often demonstrate the ability to inhibit various enzymes involved in critical physiological processes. For 3-amino-1-phenyl-1H-pyrazol-5-ol and its derivatives, potential enzymatic targets might include:

  • Neurotransmitter metabolism enzymes, such as monoamine oxidase or GABA transaminase, which could influence neurotransmitter levels in the central nervous system

  • Inflammatory process mediators, including cyclooxygenase enzymes or cytokine-producing pathways

  • Cell signaling pathways involved in neuronal excitability, which could contribute to anticonvulsant effects

Receptor Interactions

The compound's structure suggests potential for interactions with various receptor systems. These interactions might include:

  • GABA receptors, particularly allosteric sites that could enhance inhibitory neurotransmission (relevant to anticonvulsant and anxiolytic effects)

  • Adenosine receptors, which are involved in regulating neuronal excitability and have been implicated in seizure disorders

  • Other neuroreceptor systems, including glutamatergic or monoaminergic receptors that influence mood, anxiety, and seizure threshold

Structure-Activity Relationships

Understanding how structural modifications affect the biological activity of 3-amino-1-phenyl-1H-pyrazol-5-ol is crucial for optimizing its pharmaceutical applications. Key considerations in structure-activity relationships include:

  • Effects of substitutions on the phenyl ring, which might influence lipophilicity, electronic properties, and steric interactions with target proteins

  • Modifications of the amino group, such as alkylation or acylation, which could alter hydrogen bonding capabilities and interaction with specific binding sites

  • Alterations to the hydroxyl functionality, which might affect both chemical reactivity and biological recognition

  • Introduction of additional substituents on the pyrazole ring, potentially modulating electronic distribution and molecular conformation

Pharmacological Effects

Neurological Effects

As precursors to central nervous system medications, derivatives of 3-amino-1-phenyl-1H-pyrazol-5-ol may exhibit various neurological effects that contribute to their therapeutic potential.

Anticonvulsant Properties

Potential mechanisms for anticonvulsant effects of compounds derived from 3-amino-1-phenyl-1H-pyrazol-5-ol include:

  • Modulation of voltage-gated ion channels, particularly sodium and calcium channels that play crucial roles in neuronal excitability and seizure generation

  • Enhancement of GABA-mediated inhibitory neurotransmission, which counteracts excessive excitatory activity associated with seizures

  • Reduction of glutamate-mediated excitatory neurotransmission, thereby decreasing the likelihood of pathological neuronal synchronization

These mechanisms, alone or in combination, could contribute to the ability of derivatives to prevent or mitigate seizure activity, making them valuable in the treatment of epilepsy and related disorders.

Anxiolytic Effects

Anxiolytic activity of compounds derived from 3-amino-1-phenyl-1H-pyrazol-5-ol might arise from:

  • Interactions with benzodiazepine binding sites on GABA receptors, enhancing the inhibitory effects of GABA and reducing neuronal excitability in brain regions associated with anxiety

  • Modulation of serotonergic neurotransmission, which plays a crucial role in mood regulation and anxiety responses

  • Effects on noradrenergic systems, potentially reducing sympathetic arousal associated with anxiety states

These mechanisms could underlie the utility of derivatives in treating various anxiety disorders, providing alternatives to existing anxiolytic medications.

Anti-inflammatory Properties

Pyrazole-based compounds have demonstrated anti-inflammatory effects through mechanisms such as:

  • Inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins

  • Reduction of pro-inflammatory cytokine production, thereby attenuating inflammatory cascades

  • Modulation of inflammatory cell activation, potentially limiting tissue damage associated with inflammatory processes

Antimicrobial Activity

Some pyrazole derivatives show activity against various microorganisms, suggesting potential antimicrobial applications. This activity might involve:

  • Interference with microbial cell wall synthesis

  • Disruption of bacterial membrane integrity

  • Inhibition of essential enzymes in microbial metabolism

Comparison with Similar Compounds

Related Pyrazole Derivatives

Comparison of 3-amino-1-phenyl-1H-pyrazol-5-ol with similar compounds can provide insights into structure-activity relationships and potential optimization strategies. The table below presents a comparative analysis of structurally related compounds:

CompoundStructural DifferencesPotential Effect on Activity
3-amino-5-methyl-1-phenylpyrazole-OH replaced by -CH3 at position 5Reduced hydrogen bonding capability; increased lipophilicity
5-amino-1,3-dimethylpyrazoleDifferent position of amino group; methyl substituents instead of phenyl and hydroxylAltered binding profile; different pharmacokinetic properties
5-amino-3-methyl-1-phenylpyrazoleDifferent position of amino group; methyl instead of hydroxyl at position 3Modified interaction with potential biological targets

These comparisons highlight how subtle structural changes can potentially lead to significant differences in biological activity, pharmacokinetic properties, and therapeutic applications.

Structure-Activity Considerations

Key structural elements that may influence the activity of 3-amino-1-phenyl-1H-pyrazol-5-ol include:

  • The phenyl group at position 1: Contributes to lipophilicity and potential π-π interactions with target proteins, which may be crucial for binding to specific receptor pockets or enzyme active sites

  • The amino group at position 3: Provides hydrogen bond donor capabilities and potential for further functionalization, possibly facilitating interactions with hydrogen bond acceptors in biological targets

  • The hydroxyl group at position 5: Offers hydrogen bond donor/acceptor properties that may be crucial for specific biological interactions, potentially forming key contacts with binding site residues

Understanding these structure-activity relationships provides a foundation for rational design of derivatives with enhanced activity, selectivity, or pharmacokinetic properties.

Research and Future Directions

Current Research Trends

Current research involving 3-amino-1-phenyl-1H-pyrazol-5-ol and related compounds might focus on several key areas that aim to enhance its utility and expand its applications.

Synthetic Methodology Development

Efforts to develop more efficient, sustainable, and scalable synthesis methods for this compound and its derivatives represent an important area of research. These efforts might include:

  • Exploration of green chemistry approaches that minimize waste and utilize environmentally friendly reagents

  • Development of catalytic methods that enhance reaction efficiency and stereoselectivity

  • Implementation of continuous flow chemistry techniques for improved scalability and process control

Structural Modifications

Systematic exploration of structural modifications to enhance specific activities or improve pharmacokinetic properties constitutes another significant research direction. This might involve:

  • Creation of focused libraries of derivatives with variations at key positions

  • Evaluation of the impact of these modifications on biological activity and drug-like properties

  • Identification of optimal substitution patterns for specific therapeutic applications

Expanded Therapeutic Applications

Investigation of potential applications beyond CNS disorders represents a promising research direction, possibly including:

  • Development of antimicrobial agents based on the pyrazole scaffold, addressing the growing challenge of antibiotic resistance

  • Creation of anti-inflammatory medications with novel mechanisms of action and improved safety profiles

  • Exploration of antitumor compounds that target specific cancer-related pathways

Future Research Opportunities

Promising directions for future research include several areas that could significantly advance our understanding and utilization of 3-amino-1-phenyl-1H-pyrazol-5-ol.

Mechanism of Action Studies

Detailed investigations into the precise mechanisms by which this compound and its derivatives exert their biological effects would provide valuable insights for targeted drug development. These studies might involve:

  • In vitro binding assays to identify specific molecular targets

  • Electrophysiological studies to characterize effects on ion channels and neuronal activity

  • Molecular modeling and computational approaches to predict binding modes and interactions

Development of Structure-Activity Relationship Models

Creation of comprehensive models to predict how structural modifications might influence biological activity could facilitate more targeted drug design. This approach might utilize:

  • Quantitative structure-activity relationship (QSAR) methodologies

  • Pharmacophore modeling to identify essential structural features

  • Machine learning approaches to analyze complex datasets and predict activity patterns

Combination Approaches

Exploration of how compounds derived from 3-amino-1-phenyl-1H-pyrazol-5-ol might synergize with other therapeutic agents represents another promising research direction. This could involve:

  • Studies of drug combinations that target complementary pathways

  • Development of hybrid molecules that incorporate multiple pharmacophores

  • Evaluation of synergistic effects in relevant disease models

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